Product packaging for 2-[1-(Methylamino)ethyl]indole(Cat. No.:CAS No. 96286-08-7)

2-[1-(Methylamino)ethyl]indole

Cat. No.: B014034
CAS No.: 96286-08-7
M. Wt: 174.24 g/mol
InChI Key: KLFJXADECANLNB-UHFFFAOYSA-N
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Description

2-[1-(Methylamino)ethyl]indole is a high-purity indole derivative supplied as a yellow to brown solid for chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate, notably in the construction of complex heterocyclic systems such as 3-amino-5H-pyrido[4,3-b]indoles and other γ-carboline frameworks, which are structures of significant interest in medicinal chemistry. The indole scaffold is a fundamental building block in numerous bioactive molecules and approved drugs, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. As a functionalized indole, this compound provides researchers with a valuable starting material for the design and synthesis of novel molecules for biological evaluation, method development, and validation. Key Applications: • Synthetic intermediate for carcinogenic γ-carbolines and pyrido[4,3-b]indoles. • Building block for the synthesis of novel indole-based heterocycles in drug discovery. • Reference standard for analytical research and development. Handling and Storage: Store in a cool place (2-8°C), protected from air and light. It is soluble in chloroform, dichloromethane, and DMSO. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B014034 2-[1-(Methylamino)ethyl]indole CAS No. 96286-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11/h3-8,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFJXADECANLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398876
Record name 2-[1-(METHYLAMINO)ETHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96286-08-7
Record name 2-[1-(METHYLAMINO)ETHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Features for Biological Activity

The indole (B1671886) ring is a core component of many biologically active compounds, and its substitution patterns significantly dictate the activity of 2-[1-(Methylamino)ethyl]indole analogs. mdpi.com Research has shown that the type and position of substituents on the indole nucleus can dramatically alter binding affinity and selectivity for various receptors.

For instance, in the context of cannabinoid type 1 (CB1) receptor allosteric modulators, the presence of an electron-withdrawing group at the C5-position of the indole ring is a key structural requirement. acs.org Moving a chloro group from the C5 to the C6 position, for example, drastically reduces binding affinity. acs.org Conversely, replacing the chloro group with a stronger electron-donating group like methoxy (B1213986) also leads to a significant decrease in both binding affinity and cooperativity. acs.org

In a different context, for analogs of the atypical antipsychotic sertindole (B1681639), substitutions in the indole nucleus have led to the development of high-affinity serotonin (B10506) 5-HT2A receptor antagonists with selectivity over dopamine (B1211576) D2 receptors and alpha 1 adrenoceptors. nih.gov Specifically, a chloro group at the 6-position of the indole ring, combined with a 1-(4-fluorophenyl) substituent, was part of a high-affinity antagonist structure. nih.gov

Furthermore, studies on N1-arylsulfonyltryptamines as 5-HT6 receptor ligands revealed that a 5-methoxy substituent on the indole ring resulted in the highest affinity. acs.org This highlights that the electronic properties of the substituent, whether electron-donating or electron-withdrawing, play a critical role in modulating the biological activity, and the optimal substitution is highly dependent on the specific biological target.

Table 1: Effect of Indole Ring Substituents on Biological Activity

Parent Compound Class Position of Substitution Substituent Effect on Biological Activity
Indole-2-carboxamides (CB1 Allosteric Modulators)C5Electron-withdrawing group (e.g., Chloro)Crucial for allosteric modulation acs.org
Indole-2-carboxamides (CB1 Allosteric Modulators)C6ChloroDrastically reduced binding affinity acs.org
Indole-2-carboxamides (CB1 Allosteric Modulators)C5Methoxy (electron-donating)Significantly decreased binding affinity and cooperativity acs.org
Sertindole Analogs (5-HT2A Antagonists)C6ChloroPart of high-affinity antagonist structure nih.gov
N1-arylsulfonyltryptamines (5-HT6 Ligands)C5MethoxyHighest affinity for the 5-HT6 receptor acs.org

The methylaminoethyl side chain at the 2-position of the indole ring is another critical determinant of biological activity. Modifications to this chain, including its length and the nature of the amino group, have profound effects.

In the development of allosteric modulators for the cannabinoid type 1 (CB1) receptor, replacing a piperidinyl group with a dimethylamino group on a related indole-2-carboxamide scaffold resulted in improved allosteric effects. acs.org Shortening the linker between the amide bond and a phenyl ring in these analogs abolished the allosteric modulation, indicating a strict requirement for the linker length. acs.org

Similarly, for conformationally flexible analogues of sertindole, the 2-(methylamino)ethyl group was found to be a suitable replacement for the 4-piperidinyl ring, yielding compounds with comparable binding affinities for serotonin 5-HT2A, dopamine D2 receptors, and alpha 1 adrenoceptors. nih.gov However, altering the chain length to a 3-(methylamino)propyloxy group did not produce the same favorable properties. nih.gov

Studies on tryptamine (B22526) derivatives have also highlighted the importance of the side chain. For instance, N,N-pentamethylenetryptamine (pip-T), where the amine is part of a piperidine (B6355638) ring, showed different affinities for serotonin receptors compared to dimethyltryptamine (DMT). wikipedia.org

The length of the alkyl group at the C3 position of the indole ring in indole-2-carboxamides has also been shown to have a profound influence on the allosteric modulation of the orthosteric binding site. acs.org This demonstrates that even modifications to other parts of the indole scaffold can interact with the effects of the side chain.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor influencing biological activity. For chiral compounds like this compound, the different enantiomers can exhibit significantly different potencies and efficacies.

In a series of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, a strong influence of the stereoconfiguration was observed. mdpi.com The (R)-enantiomers were found to be nanomolar inhibitors of GSK-3β, while their (S)-configured counterparts showed a substantial loss in activity. mdpi.com This highlights that the specific spatial arrangement of the substituents is critical for optimal interaction with the target enzyme.

Similarly, studies on other chiral molecules have consistently shown that stereochemistry plays a pivotal role in biological activity. mdpi.comnih.gov For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or binding is responsible for the observed biological effects. mdpi.comnih.gov

The profound influence of stereochemistry underscores the importance of considering the three-dimensional structure of a molecule when designing and evaluating new therapeutic agents. Even subtle changes in the spatial orientation of a functional group can lead to dramatic differences in biological outcomes.

Influence of Methylaminoethyl Side Chain Modifications and Chain Lengths

Molecular Modeling and Computational Chemistry Applications

Molecular modeling and computational chemistry have become indispensable tools for understanding the interactions of small molecules like this compound with their biological targets at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. This allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For indole derivatives targeting various receptors, molecular docking studies have been instrumental in rationalizing structure-activity relationships. For example, in the case of serotonin 5-HT1A and 5-HT2A receptor ligands, docking studies revealed that the main anchoring point is a conserved aspartate residue (Asp 3.32) that forms an electrostatic interaction with the protonatable nitrogen atom of the ligands. nih.gov Additional hydrogen bonds and hydrophobic interactions with specific amino acid residues further stabilize the binding. nih.gov

In the development of ATX inhibitors, molecular docking was used throughout the modification process to guide the design of new analogs. nih.gov The docking results for the most potent compound, a benzamide (B126) derivative, were in good agreement with the experimental inhibitory activity. nih.gov

Similarly, docking studies of indole-based HIV-1 fusion inhibitors showed a consensus binding pose for active compounds, with a rank order that matched their biological activity. nih.gov These studies provide a structural basis for understanding how these molecules inhibit the conformational changes required for viral entry.

Table 2: Key Ligand-Receptor Interactions for Indole Derivatives

Compound Class Target Receptor/Enzyme Key Interacting Residues Type of Interaction
Serotonin Receptor Ligands5-HT1A/5-HT2A ReceptorsAsp 3.32, Trp 6.48, Phe 6.51, Phe 6.52Electrostatic, Hydrogen bonding, Hydrophobic nih.gov
ATX InhibitorsAutotaxin (ATX)Not specifiedNot specified nih.gov
HIV-1 Fusion Inhibitorsgp41Not specifiedNot specified nih.gov
Anticancer AzinesCDK-5Not specifiedHydrogen bonding, Hydrophobic mdpi.com

This table provides examples of key interactions identified through molecular docking studies for various indole derivatives.

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This allows for a more realistic assessment of binding stability and conformational changes.

For a series of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, 1 µs molecular dynamics simulations were used to support the structure-activity relationship studies. mdpi.com These simulations can provide insights into how different substituents and stereochemistries affect the conformational flexibility of the ligand and its interactions within the binding site.

In another study on endomorphin-2, a peptide with a different core structure, MD simulations were used to perform a conformational analysis. nih.gov These simulations helped to identify preferred conformational states and the intramolecular interactions that stabilize them. nih.gov While not directly on this compound, this demonstrates the power of MD simulations in understanding the conformational preferences of flexible molecules.

The combination of SAR studies, molecular docking, and molecular dynamics simulations provides a powerful and comprehensive approach to understanding the complex relationship between the structure of this compound and its analogs and their biological activity. These integrated methods are crucial for the rational design of new and improved therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of compounds with their physicochemical properties and structural features. d-nb.info This approach is foundational in modern drug discovery, allowing for the prediction of a molecule's activity based on its chemical structure. d-nb.info For indole derivatives, including compounds structurally related to this compound, QSAR studies have been instrumental in understanding the structural requirements for their biological activities. nih.gov

The primary goal of a QSAR study is to develop a mathematical model that quantitatively describes the relationship between a set of molecular descriptors and the observed biological response. growingscience.com This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with traditional drug discovery methods. growingscience.com

A typical QSAR study involves several key steps:

Data Set Selection : A series of congeneric compounds with known biological activities is selected. For a study involving this compound, this would include a variety of substituted indole analogues. The activities should span a reasonably wide range to build a robust model. ut.ee

Molecular Descriptor Calculation : A wide array of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. nih.govresearchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. d-nb.info

Model Validation : The developed model is rigorously validated to ensure its statistical significance and predictive ability. Common validation metrics include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the Fischer statistic (F-test). nih.govresearchgate.net

In a QSAR study on indole derivatives with antifungal activity against Candida albicans, researchers used Density Functional Theory (DFT) to calculate quantum chemical descriptors. nih.gov The resulting MLR model showed a good correlation between the experimental and predicted activities, with an R² value of 0.7884. nih.gov The study found that descriptors such as HATS3p, MATS5e, and RDF045 had a positive impact on activity, while GATS8p, R7e+, and G2e had a negative impact. nih.gov Such findings are crucial for guiding the modification of a lead compound like this compound to enhance its desired biological effects.

Below is an interactive table showcasing typical descriptors used in QSAR studies of indole-containing compounds and their general impact on activity as identified in various research.

Descriptor TypeDescriptor ExampleGeneral InterpretationPotential Impact on Activity
Electronic MPCNA (Maximum Partial Charge for a Nitrogen Atom)Represents the charge distribution on nitrogen atoms, crucial for receptor binding. ut.eePositive or Negative
Steric HDSA2 (Area-Weighted Surface Charge of H-Bonding Donors)Describes the solvent-accessible surface area of hydrogen bond donor atoms. ut.eePositive
Topological GATS8p (Geary autocorrelation of lag 8 / weighted by atomic polarizabilities)Relates to the spatial distribution of atomic polarizabilities. nih.govNegative
Quantum Chemical LUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the susceptibility of the molecule to nucleophilic attack.Varies
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, affecting membrane permeability.Positive or Negative

In Silico Design and Virtual Screening for Novel Analogues

In silico design and virtual screening are powerful computational techniques that leverage structural information of a biological target to identify novel compounds with potential therapeutic activity. preprints.org These methods are particularly valuable for discovering new analogues of a known active compound like this compound by exploring vast chemical libraries for molecules with complementary properties to the target's binding site. frontiersin.org

The process often begins with a known biological target. For many indoleamine compounds, a key target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and a target for cancer immunotherapy. growingscience.comnih.gov

Structure-Based Virtual Screening

When the three-dimensional structure of the target protein is known (from X-ray crystallography or NMR), structure-based virtual screening can be performed. preprints.org This process involves several stages:

Target Preparation : The 3D structure of the protein is prepared, defining the binding pocket or active site.

Compound Library Preparation : A large database of chemical compounds, such as the ZINC database, is prepared for docking. nih.gov

Molecular Docking : Computational algorithms are used to "dock" each molecule from the library into the target's binding site, predicting its binding conformation and affinity. frontiersin.org This generates a score for each compound, ranking its potential to bind to the target.

Hit Selection and Refinement : The top-scoring compounds ("hits") are selected for further analysis. This may include visual inspection of the binding mode, filtering based on pharmacokinetic properties (ADME - absorption, distribution, metabolism, excretion), and subsequent biological testing. frontiersin.orgnih.gov

A study aimed at discovering novel IDO1 inhibitors employed structure-based virtual screening. frontiersin.org After screening a chemical database, 104 compounds were selected for in vitro testing. From these, 23 showed significant inhibition of IDO1. frontiersin.org Further investigation led to the identification of a potent inhibitor, which was then used as a template to find even more active analogues. frontiersin.org

Pharmacophore Modeling

When the target structure is unknown, but a set of active ligands is available, a ligand-based approach called pharmacophore modeling can be used. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model is then used as a 3D query to search chemical databases for molecules that match the pharmacophore. d-nb.info

The table below summarizes a typical virtual screening workflow for identifying novel analogues.

StepDescriptionTools/SoftwareOutcome
1. Target Identification Identifying a biologically relevant protein target.Literature, Pathway AnalysisSelected Target (e.g., IDO1)
2. Library Preparation Sourcing and preparing a large collection of small molecules.ZINC Database, PubChemA screenable compound library
3. Docking/Screening Predicting the binding of library compounds to the target.LibDock, AutoDock, GOLDRanked list of potential hits
4. Post-Screening Analysis Filtering hits based on binding energy, interactions, and ADME properties.MOE, Discovery StudioA smaller, refined list of hits
5. Experimental Validation Testing the refined hits in biological assays.In vitro enzyme assaysConfirmed active compounds

Through these computational approaches, researchers can efficiently explore vast chemical spaces to design novel analogues of this compound with potentially improved potency, selectivity, and pharmacokinetic profiles, accelerating the drug discovery process. preprints.org

Metabolism and Pharmacokinetic Dmpk Investigations

In Vitro and In Vivo Pharmacokinetic Profiling

Pharmacokinetic studies are essential to characterize the journey of a compound through the body, from absorption to excretion. For indole (B1671886) derivatives like NMT and DMT, this journey is typically rapid and dynamic.

Studies on analogous tryptamines reveal a pattern of rapid absorption, wide distribution, and swift elimination.

Absorption: When administered orally, simple tryptamines like NMT and DMT generally exhibit low bioavailability due to extensive first-pass metabolism, primarily by monoamine oxidase (MAO) in the gut and liver. nih.govnih.gov However, when administered via routes that bypass this initial metabolism, such as intravenous injection, they are rapidly absorbed into the systemic circulation. nih.govnih.gov

Distribution: Following absorption, these lipophilic compounds tend to distribute widely throughout the body. researchgate.net Radiolabeled DMT, for instance, has been shown to enter the brain within seconds of injection, readily crossing the blood-brain barrier. nih.gov The volume of distribution for DMT is high, indicating significant tissue uptake and redistribution from the plasma. nih.gov Studies with other indole alkaloids have shown distribution to various organs including the stomach, intestines, liver, kidney, and brain. researchgate.net

Excretion: Elimination of these compounds is typically rapid. nih.gov For DMT, the elimination half-life is short, in the range of minutes. nih.gov The primary route of excretion is renal, with metabolites being cleared in the urine. nih.gov Studies with radiolabeled DMT in rabbits showed that while most of the compound and its metabolites are excreted within 24 hours, trace amounts can be detected in the brain for several days, suggesting some level of retention in specific tissues. nih.gov

Interactive Table: Pharmacokinetic Parameters of N,N-Dimethyltryptamine (DMT) in Humans (Intravenous Administration)

ParameterValueReference
Time to Maximum Concentration (Tmax)Rapid nih.gov
Elimination Half-life (t½)4.8–19.0 min nih.gov
Volume of Distribution (Vd)123–1084 L nih.gov
Clearance (CL)8.1–46.8 L/min nih.gov

Metabolic Pathways and Metabolite Identification

The biotransformation of indole-based compounds like 2-[1-(Methylamino)ethyl]indole is expected to be a multifaceted process involving several key enzymatic pathways.

The metabolism of tryptamines is primarily governed by two major enzyme systems: monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.

Monoamine Oxidase (MAO): MAO, particularly the MAO-A isoform, is the principal enzyme responsible for the metabolism of tryptamines. nih.govnih.gov It catalyzes the oxidative deamination of the ethylamine (B1201723) side chain, leading to the formation of an aldehyde intermediate, which is then further oxidized to indole-3-acetic acid (IAA), a major inactive metabolite of DMT. nih.govfrontiersin.org Inhibition of MAO-A significantly increases the bioavailability and prolongs the effects of these compounds. nih.gov

Cytochrome P450 (CYP) Enzymes: While MAO is the primary metabolic route, CYP enzymes also play a significant role, especially in N-demethylation. Studies have identified CYP2D6 and, to a lesser extent, CYP2C19 as being involved in the metabolism of DMT. nih.govtandfonline.com The N-desmethylation of DMT results in the formation of N-methyltryptamine (NMT). nih.gov Further metabolism can include hydroxylation of the indole ring, with 6-hydroxy-DMT being a known metabolite. nih.gov Another metabolic route is N-oxidation, leading to the formation of DMT-N-oxide. frontiersin.orgnih.gov

The primary metabolic pathways for a compound like this compound would likely involve initial N-demethylation to its primary amine counterpart, followed by or concurrent with oxidative deamination by MAO.

Interactive Table: Major Metabolic Pathways and Metabolites of N,N-Dimethyltryptamine (DMT)

PathwayEnzyme(s)Metabolite(s)Reference
Oxidative DeaminationMonoamine Oxidase A (MAO-A)Indole-3-acetic acid (IAA) frontiersin.org
N-DesmethylationCYP2D6, CYP2C19N-methyltryptamine (NMT) nih.govtandfonline.com
N-OxidationCytochrome P450 (unspecified)DMT-N-oxide frontiersin.orgnih.gov
HydroxylationCytochrome P450 (unspecified)6-hydroxy-DMT nih.gov

Pharmacodynamic Biomarker Analysis

Pharmacodynamic biomarkers are measurable indicators of a drug's effect on the body. numberanalytics.com For tryptamine (B22526) derivatives, these biomarkers are often related to their interaction with specific neurotransmitter receptors.

The primary molecular target for many psychoactive tryptamines is the serotonin (B10506) 2A (5-HT2A) receptor. nih.gov Activation of this receptor is a key event in the pharmacological effects of these compounds. Therefore, direct measures of 5-HT2A receptor occupancy or downstream signaling could serve as pharmacodynamic biomarkers.

In preclinical models, the head-twitch response in rodents is a well-established behavioral biomarker for 5-HT2A receptor activation. jneurosci.org In humans, potential biomarkers could include changes in brain activity as measured by functional magnetic resonance imaging (fMRI) or electroencephalography (EEG), or alterations in the levels of specific downstream signaling molecules or hormones. For example, some studies have investigated changes in plasma levels of cortisol and prolactin following the administration of tryptamines.

Furthermore, given that the primary metabolite of many tryptamines via MAO is IAA, the levels of this metabolite in urine or plasma could potentially serve as a biomarker of exposure, though it is not a direct measure of pharmacodynamic effect. nih.gov

Advanced Analytical Methodologies for Research on 2 1 Methylamino Ethyl Indole

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-[1-(Methylamino)ethyl]indole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR are employed to map out the carbon and proton skeletons of the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of related indole (B1671886) compounds, the protons on the indole ring typically appear in the aromatic region (δ 7.0-8.0 ppm). For instance, in a similar compound, 2-methylindole, the aromatic protons show signals between δ 7.06 and 7.50 ppm. chemicalbook.com The protons of the ethyl side chain and the methylamino group would be expected in the aliphatic region of the spectrum. The NH proton of the indole ring often appears as a broad singlet at a downfield chemical shift, for example around δ 8.82 ppm in 3-(2-Methylaminoethyl)indole. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons in indole structures typically resonate between 110 and 140 ppm. jmchemsci.comlibretexts.org The carbons of the ethyl side chain and the N-methyl group will appear at higher field (lower ppm values). For example, in ethanol, the CH2 group attached to the oxygen appears around 60 ppm, while the CH3 group is found at about 18 ppm. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Indole Structures Note: This table presents data for structurally similar compounds to provide an expected range for the chemical shifts of this compound.

Compound Nucleus Chemical Shift (ppm) and Multiplicity
2-Methylindole ¹H NMR (in CDCl₃)δ 7.73 (s, NH), 7.51 (d), 7.24 (d), 7.10 (t), 7.06 (t), 6.20 (s, C3-H), 2.40 (s, CH₃) chemicalbook.com
3-(2-Methylaminoethyl)indole ¹H NMR (in CDCl₃)δ 8.82 (br s, NH-indole), 7.63 (d), 7.32 (d), 7.18 (t), 7.11 (t), 6.96 (s, C2-H), 2.99 (t, CH₂), 2.93 (t, CH₂), 2.44 (s, N-CH₃) chemicalbook.com
2-Methylindole ¹³C NMRData for specific shifts not readily available in the provided search results. Aromatic carbons typically fall in the 110-140 ppm range. jmchemsci.comlibretexts.org
3-(2-Methylaminoethyl)indole ¹³C NMRData for specific shifts not readily available in the provided search results.

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. It also provides information about the compound's structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can be used to deduce the structure. For instance, in the mass spectrum of the related compound 2-methylindole, the molecular ion peak is observed at m/z 131, corresponding to its molecular weight. nist.gov For 3-(2-Methylaminoethyl)indole, a significant fragment is often observed at m/z 44, corresponding to the [CH2=NHCH3]+ fragment from the side chain. chemicalbook.com

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected Observation
High-Resolution Mass Spectrometry (HRMS) A precise mass measurement of the [M+H]⁺ ion, confirming the elemental composition.
Electron Ionization Mass Spectrometry (EI-MS) A molecular ion peak corresponding to the molecular weight of the compound.
Characteristic fragment ions resulting from the cleavage of the ethylamino side chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations.

In the IR spectrum of indole, a characteristic N-H stretching vibration band appears around 3406 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching occurs at slightly lower wavenumbers. jmchemsci.com The C=C stretching vibrations of the aromatic ring usually appear in the region of 1450-1600 cm⁻¹. jmchemsci.comresearchgate.net The C-N stretching absorption is expected in the range of 1000-1350 cm⁻¹. jmchemsci.com

Table 3: Characteristic Infrared Absorption Frequencies for Indole-related Structures

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-H Stretching~3400 researchgate.net
Aromatic C-H Stretching3000 - 3100 jmchemsci.com
Aliphatic C-H Stretching<3000
Aromatic C=C Stretching1450 - 1600 jmchemsci.comresearchgate.net
C-N Stretching1000 - 1350 jmchemsci.com

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. A reversed-phase (RP) HPLC method, often using a C18 column, is suitable for the analysis of indole-containing compounds. mdpi.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. drugfuture.comsemanticscholar.org The purity of the compound can be determined by the area of its peak in the chromatogram. lgcstandards.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. rsc.org The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). The position of the compound on the TLC plate is visualized, often under UV light. rsc.org

Biochemical and Cellular Assay Systems for Biological Evaluation

To investigate the biological activity of this compound, various biochemical and cellular assays are utilized. Radioligand binding assays are a key method for determining the compound's affinity for specific receptors.

Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method to study the interaction of a ligand with its receptor. sygnaturediscovery.comoncodesign-services.com In these assays, a radiolabeled ligand (a known compound that binds to the target receptor) is incubated with a source of the receptor, such as cell membranes. oncodesign-services.comnih.gov The unlabeled test compound, this compound, is then added at various concentrations to compete with the radioligand for binding to the receptor.

By measuring the amount of radioligand displaced by the test compound, the binding affinity of this compound for the receptor can be determined. sygnaturediscovery.com This affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These assays are crucial for understanding the compound's potential pharmacological targets. For example, analogues of sertindole (B1681639) containing a 2-(methylamino)ethyl group have been evaluated for their binding affinities to serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. nih.gov

Calcium Mobilization Assays

Calcium mobilization assays are a cornerstone in the functional characterization of G-protein-coupled receptors (GPCRs), which are common targets for indole-based compounds. creative-bioarray.com These assays measure the transient increase in intracellular calcium (Ca2+) concentration that occurs upon the activation of specific GPCRs, particularly those that couple to Gq or Gi G-protein subunits. creative-bioarray.com The activation of the Gq pathway stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. creative-bioarray.com

The methodology is widely used in high-throughput screening (HTS) to identify and characterize receptor agonists, antagonists, and allosteric modulators. creative-bioarray.comnih.gov This is typically achieved by using cells, such as Chinese Hamster Ovary (CHO) cells, that are engineered to express the specific receptor of interest. nih.govnih.gov These cells are loaded with a calcium-sensitive fluorescent dye, like Fluo-4, which increases its fluorescence intensity upon binding to Ca2+. creative-bioarray.com Automated fluorescence plate readers, such as the Fluorometric Imaging Plate Reader (FLIPR), can then monitor these changes in real-time, allowing for the rapid, concentration-dependent analysis of a compound's activity. creative-bioarray.comnih.gov

In the context of indole derivatives, these assays are crucial for determining a compound's efficacy and potency at specific receptors. For instance, studies on substituted 1H-indole-2-carboxamides have utilized calcium mobilization assays to evaluate their allosteric modulating activity at the cannabinoid CB1 receptor. ijpsr.info Similarly, research on related tryptamines has used these assays to measure functional efficacy at serotonin receptors. ews-nfp.bg For a compound like this compound, this technique would be essential to screen for activity across a panel of GPCRs and to quantify its functional response profile.

Table 1: Application of Calcium Mobilization Assays in Indole Research
Assay PrincipleTypical Cell LineKey MeasurementApplicationReference
Measures intracellular Ca2+ flux upon GPCR activation using fluorescent dyes.CHO cells expressing the target receptor (e.g., CB1, 5-HT receptors).Changes in fluorescence intensity, indicating agonist, antagonist, or allosteric modulator activity.Screening and pharmacological characterization of indole-based compounds. creative-bioarray.comnih.govnih.govijpsr.info

Fluorescence Resonance Energy Transfer (FRET) Analysis

Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure molecular interactions, such as ligand-receptor binding or protein-protein association. The process involves a non-radiative transfer of energy from an excited state "donor" fluorophore to a nearby "acceptor" fluorophore. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.

In the study of indole compounds, FRET can be applied to directly quantify binding affinity or inhibitory activity. nih.gov For example, in the development of indole-based kinase inhibitors, a FRET-based assay can be used to measure the compound's ability to inhibit the kinase's activity. nih.gov In such a setup, the kinase substrate and a phosphospecific antibody are labeled with a FRET donor-acceptor pair. In the absence of an inhibitor, the kinase phosphorylates the substrate, allowing the antibody to bind, which brings the donor and acceptor into close proximity and generates a FRET signal. An effective inhibitor, like certain substituted indoles evaluated as Haspin inhibitors, prevents this phosphorylation, leading to a decrease in the FRET signal. nih.gov This allows for the precise determination of the compound's inhibitory concentration (IC50). nih.gov

Table 2: FRET-Based Inhibition Data for Indole Derivatives Against Haspin Kinase
Compound TypeAssay PrincipleMeasured ParameterSignificanceReference
Substituted IndolesFRET-based kinase inhibition assay.Inhibitory Concentration (IC50).Demonstrated potent Haspin inhibition by a new series of indole derivatives. nih.gov

The distance (r) between the donor and acceptor at which the FRET efficiency is 50% is known as the Förster distance (R0). nih.gov The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive molecular ruler for probing conformational changes and binding events. nih.gov

Microdialysis Techniques for Neurotransmitter Monitoring

In vivo microdialysis is a critical technique for studying how a compound affects neurochemistry within the living brain. nih.govnih.gov It is particularly valuable for assessing the impact of psychoactive substances on the extracellular levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.govnih.gov The method involves implanting a small, semi-permeable probe into a specific brain region of an anesthetized or freely moving animal. nih.gov

The probe is continuously perfused with a physiological solution (perfusate). Small molecules present in the extracellular fluid of the brain, including neurotransmitters, diffuse across the probe's membrane and into the perfusate down their concentration gradient. nih.gov The collected fluid, known as the dialysate, is then analyzed using highly sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry. rsc.orgamuzainc.com

This technique allows researchers to monitor real-time changes in neurotransmitter concentrations following the administration of a compound. nih.gov For a substance like this compound, microdialysis would be the definitive method to determine its influence on monoamine neurotransmitter release and reuptake in key brain areas associated with mood, cognition, and behavior. nih.gov It provides essential data on a compound's neuropharmacodynamic profile, helping to elucidate its mechanism of action in the central nervous system. nih.gov The high temporal resolution of modern microdialysis setups can capture dynamic changes in neurochemistry that occur on the scale of seconds to minutes. rsc.org

Table 3: Characteristics of In Vivo Microdialysis for Neurotransmitter Monitoring
TechniquePrimary ApplicationAnalytes MeasuredKey AdvantageReference
In Vivo MicrodialysisMonitoring extracellular neurotransmitter levels in the brain.Dopamine, Serotonin, Norepinephrine, Glutamate, GABA, etc.Provides real-time neurochemical data from freely moving animals, revealing the neuropharmacodynamic profile of a compound. nih.govnih.govrsc.orgamuzainc.com

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is an indispensable tool in structural biology and drug discovery that provides a high-resolution, three-dimensional view of how a ligand interacts with its molecular target, such as a protein or enzyme. nih.govmdpi.com This technique offers unparalleled insight into the precise binding mode, orientation, and conformational changes that occur when a compound docks into the active or allosteric site of a receptor. nih.gov

The process involves first obtaining high-quality crystals of the target protein. A protein-ligand complex can then be formed either by soaking the pre-grown protein crystals in a solution containing the ligand or by co-crystallizing the protein in the presence of the ligand. mdpi.com The resulting crystal is bombarded with X-rays, and the diffraction pattern produced is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. mdpi.com

For an indole derivative like this compound, obtaining a crystal structure of it bound to a specific receptor or enzyme would be a landmark achievement in its research. The structural data would reveal the key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs. mdpi.comacs.org While a specific crystal structure for this compound is not publicly available, the methodology has been extensively used to elucidate the binding mechanisms of numerous other indole-based inhibitors and ligands. nih.govresearchgate.netacs.org

Future Perspectives and Research Trajectories

Identification of Novel Therapeutic Targets for Indole (B1671886) Derivatives

The therapeutic potential of indole derivatives, including those structurally related to 2-[1-(Methylamino)ethyl]indole, is vast and continues to expand as new biological targets are identified. Research has demonstrated the versatility of the indole nucleus in interacting with a wide array of proteins and enzymes implicated in various disease states.

One significant area of exploration is in the field of oncology. Indole derivatives have been identified as potent inhibitors of several key targets in cancer progression. For instance, novel indole derivatives have been developed as highly potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that is an attractive target for cancer therapy due to its role in histone modification. nih.govresearchgate.net Through structure-based optimization, compounds have been synthesized that exhibit low nanomolar inhibition of LSD1 and significant anti-proliferative activity against cancer cell lines. nih.govresearchgate.net

Another critical pathway in cancer is the Keap1-Nrf2 protein-protein interaction, which plays a role in the cellular response to oxidative stress. Researchers have identified indole derivatives that can inhibit this interaction, leading to an increase in the intracellular levels of the transcription factor Nrf2 and the subsequent expression of antioxidant response element (ARE)-driven genes. nih.gov This activity highlights the potential of indole compounds in modulating cellular defense mechanisms, which could be harnessed for therapeutic benefit.

Furthermore, network pharmacology and molecular docking studies have been employed to predict and validate the molecular targets of novel indole-quinoline derivatives in cancer. orientjchem.org These computational approaches have identified key proteins such as STAT3, BCL2, ALB, and MMP9 as potential targets, suggesting that these derivatives may exert their anticancer effects through multiple pathways. orientjchem.org The ability of indole-based compounds to interact with such a diverse range of targets underscores their potential as multi-targeting agents in cancer treatment.

Beyond cancer, indole derivatives are being investigated for their activity against other important therapeutic targets. For example, novel indole-based benzenesulfonamides have been designed and synthesized as selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II. mdpi.com These inhibitors have potential applications as antiglaucoma, anticonvulsant, and anticancer agents. mdpi.com The development of highly potent and selective hCA II inhibitors from an indole scaffold demonstrates the broad applicability of this chemical class.

The following table summarizes some of the identified therapeutic targets for various indole derivatives:

Therapeutic TargetDisease AreaReference
Lysine-specific demethylase 1 (LSD1)Cancer nih.govresearchgate.net
Keap1-Nrf2 InteractionCancer, Oxidative Stress nih.gov
STAT3, BCL2, ALB, MMP9Cancer orientjchem.org
Carbonic Anhydrase II (hCA II)Glaucoma, Epilepsy, Cancer mdpi.com
Bruton's Tyrosine Kinase (BTK)B-cell Malignancies mdpi.com
Haspin KinaseCancer nih.gov
Dynamin GTPaseCancer acs.org
Photosystem II (PSII)Herbicide Development nih.gov
Fructose-1,6-bisphosphatase (FBPase)Diabetes researchgate.net
Trypanosoma cruzi CYP51Chagas Disease nih.gov

This diverse range of targets highlights the rich chemical space occupied by indole derivatives and provides a strong foundation for future research aimed at discovering new therapeutic applications for compounds like this compound.

Rational Design and Synthesis of Next-Generation Indole Analogues

The development of next-generation indole analogues with improved potency, selectivity, and pharmacokinetic properties is a key focus of ongoing research. This endeavor relies heavily on rational design strategies, informed by a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the indole scaffold and its biological targets.

A common approach involves the modification of the core indole structure at various positions to optimize its binding affinity and functional activity. For example, in the development of dynamin GTPase inhibitors, researchers have explored modifications to the dimethylamino tail of the parent indole scaffold, finding that the length of this tail is crucial for inhibitory activity. acs.org This led to the synthesis of second-generation analogues with enhanced potency. acs.org

Molecular modeling and in-silico screening are powerful tools in the rational design process. By superimposing indole-bearing models onto the 3D structures of known inhibitors co-crystallized with their target proteins, researchers can predict which modifications are likely to enhance binding. nih.gov This approach has been successfully used to identify novel indole derivatives as inhibitors of the Keap1-Nrf2 interaction. nih.gov Similarly, molecular docking studies have been instrumental in understanding the binding modes of indole-based inhibitors of Haspin kinase and fructose-1,6-bisphosphatase, guiding the synthesis of more potent compounds. nih.govresearchgate.net

The synthesis of these rationally designed analogues often involves multi-step chemical processes. Common synthetic methodologies include the Fischer indole synthesis, which allows for the construction of the indole ring system, followed by various functionalization reactions such as alkylation, amidation, and coupling reactions to introduce desired substituents. nih.govmdpi.com For instance, the synthesis of novel indole derivatives as photosystem II inhibitors involved the Fischer indole methodology followed by reduction, acetylation, and amidation reactions. nih.gov

The following table provides examples of synthetic strategies used to create novel indole analogues:

Synthetic ApproachTarget/ApplicationReference
Fischer Indole Synthesis & FunctionalizationPhotosystem II Inhibitors nih.gov
Alkylation, Cyanoamide Formation, Knoevenagel CondensationDynamin GTPase Inhibitors acs.org
Acyl-Chloride CondensationTrypanosoma cruzi Inhibitors nih.gov
Hydrazinolysis and HeterocyclizationFunctionalized Indoles mdpi.com
Convergent SynthesisAmino-Luciferin Analogues ucl.ac.uk

The continuous refinement of these synthetic methods, coupled with the insights gained from rational design, will undoubtedly lead to the discovery of next-generation indole analogues with superior therapeutic profiles.

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of "multi-omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological effects of indole derivatives. By integrating data from these different molecular levels, researchers can move beyond a single-target perspective and elucidate the complex network of interactions that these compounds modulate within a biological system. researchgate.net

This integrative approach is particularly valuable for understanding the multifaceted roles of indole and its derivatives, which are known to be produced by the gut microbiota from tryptophan and can influence a wide range of physiological processes. metabolon.com Multi-omics studies can help to unravel the intricate interplay between dietary tryptophan, the gut microbiome, and host metabolism, and how this is affected by exogenous indole compounds. metabolon.combiorxiv.orgelifesciences.org

For example, a multi-omics approach has been recommended for a more complete understanding of probiotics and the microbiome, where indole derivatives play a significant role as signaling molecules. researchgate.net By combining genomic data on the tryptophan metabolizing genes in gut bacteria with metabolomic data on the resulting indole derivatives, researchers can gain insights into how these compounds contribute to gut health and disease. researchgate.net

In the context of drug development, multi-omics analysis can be used to understand the mechanisms of action of indole-based drugs and to identify potential biomarkers of efficacy or toxicity. For instance, a study on the laboratory evolution of E. coli towards the metabolic usage of fluorinated indoles utilized an integrative multi-omics analysis to reveal the reconfigured regulatory networks that enabled this adaptation. acs.org This type of analysis can provide valuable information for the development of novel antimicrobial agents or for engineering metabolic pathways. acs.org

Furthermore, in the study of complex diseases like HIV, network-based multi-omics integration has been used to identify metabolic at-risk profiles in treated individuals. biorxiv.orgelifesciences.org These studies have highlighted the importance of microbiome-derived metabolites, including indole derivatives, in shaping the systemic health profile of patients. biorxiv.orgelifesciences.org

The integration of multi-omics data is a powerful strategy for building a comprehensive picture of the biological activities of indole derivatives. This approach will be crucial for identifying new therapeutic opportunities, understanding mechanisms of action, and developing personalized medicine strategies.

Translational Research Opportunities for Preclinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. ibcsg.org For this compound and its derivatives, there are significant opportunities for translational research to facilitate their preclinical development and eventual progression to clinical trials.

A key aspect of preclinical development is the rigorous evaluation of a compound's efficacy and safety in relevant in vivo models. This often involves the use of animal models of disease to assess the therapeutic potential of a new drug candidate. For example, in the development of melanin-targeting radiotracers for melanoma, preclinical studies in animal models are essential to validate the safety and efficacy of the probes before they can be tested in humans. researchgate.net

Furthermore, the insights gained from multi-omics studies can inform the design of more effective preclinical trials. By identifying biomarkers that are associated with a drug's mechanism of action, researchers can select the most appropriate patient populations for clinical trials and monitor the response to treatment more effectively.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, by leveraging a combination of rational drug design, advanced synthetic chemistry, comprehensive multi-omics analysis, and rigorous preclinical evaluation, the therapeutic potential of this compound and its derivatives can be fully explored and translated into tangible benefits for patients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.